4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide
Overview
Description
4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide is a synthetic organic compound with unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. Its structural complexity and functional groups make it a valuable compound for a range of scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide involves multiple reaction steps:
Formation of Cyclohexane Derivative: : The initial step involves the preparation of a cyclohexane derivative with difluoro substitution. This can be achieved via halogenation reactions where fluorine atoms are introduced.
Attachment of the Carboxamide Group: : The carboxamide group is introduced via an amidation reaction, typically involving an amine and a carboxylic acid derivative (e.g., an acyl chloride).
Introduction of the Hydroxy-Phenylpropyl Group: : The final step involves the enantioselective addition of a hydroxy-phenylpropyl group. This is often accomplished using catalytic asymmetric synthesis methods to ensure the desired (1S) stereochemistry.
Industrial Production Methods: Industrial-scale production may optimize these steps for efficiency and yield, often utilizing flow chemistry techniques and high-throughput screening of catalysts to enhance reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or permanganates, leading to the formation of oxides or ketones.
Reduction: : Reduction reactions can convert this compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The difluoro substituents can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or alkoxides.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, etc.
Nucleophiles for Substitution: : Amines, alkoxides, etc.
Oxidation Products: : Oxides, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Compounds with replaced fluorine atoms.
Scientific Research Applications
Chemistry: In chemistry, 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide is used as a building block in organic synthesis. It is valuable for creating complex molecules with specific stereochemistry.
Biology: In biological studies, this compound serves as a probe to study enzyme mechanisms and receptor binding due to its structural features.
Medicine: In medicine, it is explored for potential therapeutic applications, such as acting as an enzyme inhibitor or a lead compound in drug development.
Industry: In industry, this compound finds use in materials science, including the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing their normal function.
Receptor Binding: : Interacting with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: : Affecting metabolic pathways or cellular processes through targeted interactions.
Comparison with Similar Compounds
Similar Compounds:
4,4-Difluoro-N-((1R)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide: : Differing only in the stereochemistry, this compound can exhibit different biological activities.
4,4-Difluorocyclohexane-1-carboxamide: : Lacking the hydroxy-phenylpropyl group, this compound has a simpler structure and potentially different properties.
This compound is an exciting subject for ongoing research, promising new discoveries and innovations across multiple disciplines.
Properties
IUPAC Name |
4,4-difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c17-16(18)9-6-13(7-10-16)15(21)19-14(8-11-20)12-4-2-1-3-5-12/h1-5,13-14,20H,6-11H2,(H,19,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIJZFMUKIGIRX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC(CCO)C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C(=O)N[C@@H](CCO)C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958678 | |
Record name | 4,4-Difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376348-77-5 | |
Record name | 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376348-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWB2DB2GGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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